

Introduction: The Strategic Importance of a Reactive Uracil Precursor

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-(Chloromethyl)uracil**

Cat. No.: **B1580971**

[Get Quote](#)

In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold remains a cornerstone for creating novel therapeutic agents. Uracil and its derivatives are of particular interest due to their fundamental role in nucleic acid biochemistry, providing a strategic entry point for developing antimetabolites, antiviral agents, and other targeted therapies.^{[1][2]} Among the diverse array of functionalized uracils, **5-(Chloromethyl)uracil** stands out as a pivotal intermediate. Its significance lies not in its intrinsic biological activity, but in the latent reactivity of its chloromethyl group. This functional handle transforms the otherwise stable uracil ring into a versatile electrophilic building block, enabling chemists to introduce a wide variety of substituents at the C5-position through straightforward nucleophilic substitution reactions.

This guide provides an in-depth technical overview of **5-(Chloromethyl)uracil** for researchers, scientists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its application in creating complex molecules, and the practical considerations for its use in the laboratory.

PART 1: Core Chemical and Physical Identity

A precise understanding of a compound's identity and properties is the foundation of all subsequent experimental work.

Nomenclature and Identification

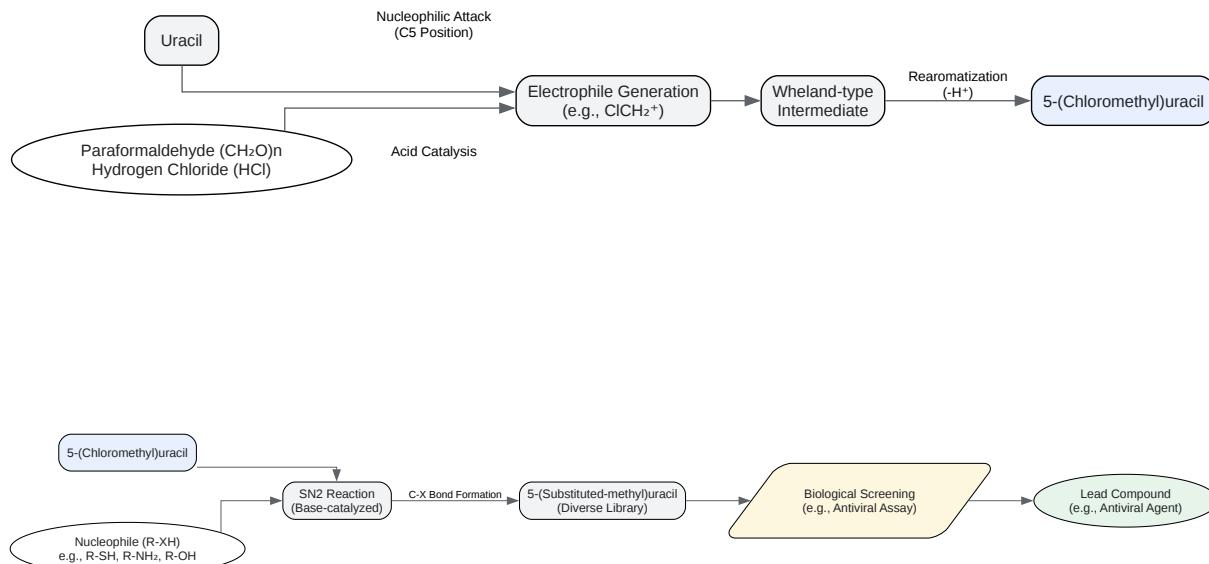
- IUPAC Name: 5-(chloromethyl)-1H-pyrimidine-2,4-dione^[3]

- Common Synonyms: 5-Chloromethyluracil, 5-(Chloromethyl)pyrimidine-2,4(1H,3H)-dione, 5-(Chloromethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine
- CAS Number: 3590-48-5[3]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of **5-(Chloromethyl)uracil**, providing a quick reference for experimental design and safety considerations.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₅ ClN ₂ O ₂	[3]
Molecular Weight	160.56 g/mol	[3]
Appearance	White to off-white solid/powder	
Melting Point	>350 °C (decomposes)	
Predicted pKa	8.15 ± 0.10	
InChI Key	UCDUBKRXOPMNGH-UHFFFAOYSA-N	
Primary Hazards	Skin, eye, and respiratory irritant	


PART 2: Synthesis and Mechanistic Insights

The preparation of **5-(Chloromethyl)uracil** is a classic example of electrophilic aromatic substitution on the electron-rich pyrimidine ring. The most direct and widely cited method is the chloromethylation of uracil.[4][5]

The Chloromethylation of Uracil: An Electrophilic Substitution

The reaction proceeds via the Blanc chloromethylation mechanism, where formaldehyde and hydrogen chloride react, often with a Lewis acid catalyst like zinc chloride, to generate a potent electrophile.[6][7] This electrophile, likely a chlorocarbenium cation (ClCH₂⁺) or a related

species, is then attacked by the nucleophilic C5-position of the uracil ring.^[7] The C5-position is activated towards electrophilic attack due to the electron-donating character of the two ring nitrogens.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. CN101774880A - Method for catalytic reaction of chloromethylation of aromatic cyclic compound - Google Patents [patents.google.com]
- 7. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Reactive Uracil Precursor]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580971#5-chloromethyl-uracil-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com